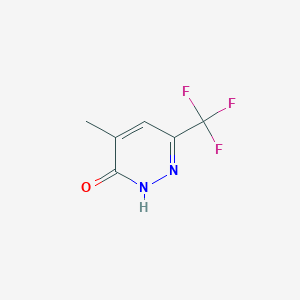

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Description

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a methyl group at position 4 and a trifluoromethyl group at position 4. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group. Such compounds are of interest in medicinal chemistry, particularly as intermediates or bioactive scaffolds in drug discovery for conditions like inflammation, cancer, or infectious diseases .

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)10-11-5(3)12/h2H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUICJZOWNRIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283721-36-7 | |

| Record name | 4-methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2,3-dihydropyridazin-3-one and trifluoromethylating agents.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.

Industrial Production: For large-scale production, the process may involve continuous flow reactors and optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is , with a distinctive trifluoromethyl group that enhances its chemical reactivity and biological activity. Its structure can be represented as follows:

- Molecular Structure :

- SMILES: CC1=CC(=NNC1=O)C(F)(F)F

- InChI: InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)10-11-5(3)12/h2H,1H3,(H,11,12)

Anticancer Activity

Recent studies indicate that compounds related to this compound exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). These studies demonstrated moderate to excellent anticancer activities at concentrations around , although they were less effective compared to established chemotherapeutics like doxorubicin .

Antifungal and Insecticidal Properties

The compound has been evaluated for its antifungal and insecticidal capabilities. Bioassays showed that certain derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to or exceeding those of conventional fungicides like tebuconazole. Insecticidal tests revealed moderate effectiveness against pests such as Mythimna separata and Spodoptera frugiperda, indicating potential for agricultural applications in crop protection .

Material Science Applications

The trifluoromethyl group in the compound contributes to its unique properties, making it a candidate for use in advanced materials. Its incorporation into polymer matrices has been explored for enhancing thermal stability and chemical resistance. The compound's ability to form stable complexes with metals also suggests potential applications in catalysis and materials development .

Data Summary

| Application Area | Activity | Tested Compounds | Results |

|---|---|---|---|

| Medicinal | Anticancer | Derivatives of this compound | Moderate activity against PC3, K562, Hela, A549 |

| Agricultural | Antifungal | Selected derivatives | High inhibition rates against Botrytis cinerea |

| Agricultural | Insecticidal | Selected derivatives | Moderate activity against Mythimna separata, Spodoptera frugiperda |

| Material Science | Polymer enhancement | N/A | Improved thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are differentiated by substituents on the pyridazinone ring or adjacent heterocycles. Below is a comparative analysis based on synthetic derivatives and their reported properties:

Substituent-Driven Activity Variations

- Compound 4i (from ): Contains a coumarin-3-yl group and a pyrimidin-2(1H)-one moiety linked via a tetrazole ring. Unlike 4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one, this derivative exhibits extended π-conjugation, which may enhance fluorescence properties or binding affinity to biological targets like kinases or proteases. However, the bulky coumarin substituent could reduce solubility compared to the trifluoromethyl group .

- Compound 4j (from ): Features a thioxo group on the pyrimidine ring and a pyrazol-3-one system. In contrast, the trifluoromethyl group in the parent compound offers steric bulk and hydrophobicity, favoring membrane permeability .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Compound 4i | Compound 4j |

|---|---|---|---|

| Molecular Weight (g/mol) | ~208.13 | ~650 (estimated) | ~620 (estimated) |

| LogP | ~1.8 (predicted) | ~3.5 (highly lipophilic) | ~3.2 (moderate) |

| Solubility | Moderate in DMSO, low in water | Poor aqueous solubility | Poor in polar solvents |

| Biological Activity | Potential kinase inhibition (hypothesized) | Anticancer (in vitro) | Antimicrobial (reported) |

Key Observations :

- The trifluoromethyl group in this compound balances lipophilicity and metabolic resistance, whereas bulkier substituents in analogs like 4i/4j may compromise bioavailability despite enhanced target affinity.

- Derivatives with fused heterocycles (e.g., coumarin in 4i) often exhibit broader biological activity but face challenges in formulation due to poor solubility .

Biological Activity

4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one, also known by its CAS number 560132-48-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

- Molecular Formula : C6H5F3N2O

- Molecular Weight : 178.11 g/mol

- Structure : The compound features a pyridazinone core with a trifluoromethyl group at the 6-position and a methyl group at the 4-position.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes:

- Heating hydrazine with suitable precursors in toluene.

- Utilizing copper chloride in acetonitrile to facilitate cyclization and formation of the pyridazinone structure .

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate moderate to good activity against various bacterial strains. The compound's structural features may contribute to its effectiveness against pathogens such as Mycobacterium tuberculosis .

Anticancer Properties

Pyridazinone derivatives have been evaluated for their anticancer potential. In vitro studies have highlighted that certain analogs can inhibit tumor cell proliferation effectively. For example, compounds with similar scaffolds showed IC50 values indicating potent activity against human colon cancer cell lines (HCT116), suggesting that this compound may also possess similar anticancer properties .

Inhibition of Fatty Acid Binding Protein (FABP4)

Recent investigations into the inhibition of FABP4 have revealed that compounds related to this compound exhibit promising inhibitory effects. The IC50 values for these compounds were significantly lower than established controls, indicating their potential as therapeutic agents in metabolic disorders .

Study 1: Antimicrobial Screening

A study conducted on various pyridazinone derivatives found that certain compounds exhibited high inhibition rates against Mycobacterium bovis BCG, with MIC values as low as 31.25 μg/mL for some derivatives . This suggests that the trifluoromethyl substitution may enhance biological activity.

Study 2: Anticancer Activity Assessment

In a comparative analysis of anticancer agents, a derivative of pyridazinone showed an IC50 value of approximately 4.363 μM against HCT116 cells, which is comparable to established chemotherapeutics like doxorubicin . This positions this compound as a potential candidate for further development in cancer therapy.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazines with diketones or β-keto esters. Key steps include:

- Cyclization : Use ethanol or dimethylformamide (DMF) as solvents at reflux temperatures (80–120°C) to promote ring closure .

- Trifluoromethyl Introduction : Employ nucleophilic trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) under anhydrous conditions with catalytic Cu(I) to ensure regioselectivity .

- Yield Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities <1% .

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic system, space group C2/c, β = 101.5°) .

- NMR Spectroscopy : Analyze , , and spectra to verify substituent positions (e.g., trifluoromethyl at C6: δ ~ -60 ppm in ) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 261.08 .

Q. How can researchers mitigate common side reactions during synthesis, such as ring-opening or halogen displacement?

- Methodological Answer :

- Control pH : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent base-mediated hydrolysis of the pyridazinone ring .

- Avoid Protic Solvents : Use DMF or THF instead of alcohols to minimize nucleophilic attacks on the trifluoromethyl group .

- Low-Temperature Quenching : Terminate reactions at 0–5°C to arrest reactive intermediates .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methyl/trifluoromethyl positions and test against kinase panels (e.g., EGFR, VEGFR2) .

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets. Focus on hydrogen bonding (pyridazinone carbonyl) and hydrophobic contacts (trifluoromethyl) .

- Bioassays : Measure IC values via fluorescence polarization (FP) assays, comparing wild-type vs. mutant kinases to identify selectivity .

Q. How can computational methods resolve contradictions in experimental data, such as unexpected regioselectivity in electrophilic substitutions?

- Methodological Answer :

- DFT Calculations : Perform Gaussian09 simulations with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces and predict reactive sites .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between kinetic vs. thermodynamic control in substitution reactions .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and validate computational predictions .

Q. What experimental designs are optimal for evaluating the compound’s metabolic stability and toxicity in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive/non-competitive inhibition .

- Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains with/without metabolic activation .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electron-Withdrawing Nature : The -CF group deactivates the pyridazinone ring, requiring Pd(OAc)/XPhos catalytic systems and elevated temperatures (100–120°C) for Suzuki couplings .

- Ortho-Directing Effects : Leverage trifluoromethyl’s meta-directing behavior to selectively functionalize C4 or C5 positions .

- Competitive Analysis : Compare coupling efficiencies with non-fluorinated analogs to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.